JTT-552

URAT1 Hyperuricemia Drug Discovery

Reproducibility in URAT1 research is hampered by the lack of standardized, clinically exposed tool compounds. JTT-552, a first-in-class URAT1 inhibitor (CAS 888730-46-9) with Phase II clinical history, directly addresses this gap. - Use as a validated positive control in hURAT1-expressing HEK293 cell-based uric acid uptake assays to confirm assay sensitivity. - Leverage the benzoxazine scaffold for SAR-driven medicinal chemistry, offering a distinct template from lesinurad/verinurad. - Investigate pharmacokinetic properties to understand Phase II discontinuation, aiding candidate selection. Reliable supply with defined purity and shipping standards.

Molecular Formula C15H12ClNO3
Molecular Weight 289.71 g/mol
Cat. No. B1673109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJTT-552
SynonymsJTT-552;  JTT 552;  JTT552.
Molecular FormulaC15H12ClNO3
Molecular Weight289.71 g/mol
Structural Identifiers
SMILESC1COC2=CC=CC=C2N1C(=O)C3=CC(=C(C=C3)O)Cl
InChIInChI=1S/C15H12ClNO3/c16-11-9-10(5-6-13(11)18)15(19)17-7-8-20-14-4-2-1-3-12(14)17/h1-6,9,18H,7-8H2
InChIKeyNKNBVPIUIOUXEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

JTT-552: Discontinued First-in-Class URAT1 Inhibitor


JTT-552 is a small molecule uric acid transporter 1 (URAT1, SLC22A12) inhibitor initially developed by Japan Tobacco as a first-in-class oral agent for hyperuricemia and gout [1]. The compound (CAS 888730-46-9) features a 3-chloro-4-hydroxybenzoyl-benzoxazine scaffold with a molecular weight of 289.71 g/mol and was advanced to Phase II clinical trials before being discontinued in March 2009 [2]. JTT-552 is now primarily utilized as a tool compound in URAT1 transport studies.

Why JTT-552 Substitution Requires Verification


URAT1 inhibitors exhibit significant differences in potency, selectivity, pharmacokinetics, and safety profiles that preclude simple interchangeability in research settings. JTT-552 is a first-in-class tool compound with a defined mechanism, but it was discontinued after Phase II trials, unlike marketed agents such as lesinurad or verinurad which have established clinical data [1]. The lack of publicly available comparative quantitative data for JTT-552 mandates rigorous in-house validation before substituting it with another URAT1 inhibitor; assuming functional equivalence without empirical evidence risks experimental irreproducibility and flawed mechanistic conclusions.

JTT-552 Procurement Differentiation Evidence


First-in-Class URAT1 Chronology

JTT-552 is identified as a first-in-class URAT1 inhibitor, predating subsequent clinical candidates such as lesinurad and verinurad [1]. While specific IC50 values are not reported in peer-reviewed literature, its first-in-class designation implies a foundational role in establishing URAT1 as a therapeutic target for gout and hyperuricemia.

URAT1 Hyperuricemia Drug Discovery

Discontinued Phase II Clinical Profile

JTT-552 reached Phase II clinical trials in Japan before being discontinued in March 2009 for hyperuricemia [1]. This clinical advancement distinguishes it from purely preclinical tool compounds and offers a unique research profile: a molecule with demonstrated human tolerability data (unpublished) that failed for strategic or efficacy reasons, allowing investigation of late-stage URAT1 inhibition without the confounding commercial pressures of active clinical programs.

URAT1 Clinical Candidate Pharmacology

Unique Benzoxazine Scaffold Differentiation

JTT-552 possesses a unique 3,4-dihydro-2H-1,4-benzoxazine core (PubChem CID 11500237), which is structurally distinct from the benzofuran scaffold of benzbromarone and the naphthalene scaffold of probenecid [1]. This scaffold divergence offers a different chemical starting point for structure-activity relationship (SAR) studies and may avoid cross-resistance or off-target liabilities associated with established chemotypes.

URAT1 Medicinal Chemistry Scaffold Hopping

JTT-552 Research and Procurement Use Cases


URAT1 Assay Standardization and Validation

Use JTT-552 as a reference inhibitor to benchmark the activity of novel URAT1 inhibitors in uric acid uptake assays (e.g., HEK293 cells expressing hURAT1) [1]. As a first-in-class tool compound with clinical exposure history, it provides a validated positive control for confirming assay sensitivity and reproducibility, especially when establishing new URAT1 screening platforms.

Comparative Scaffold Analysis in Medicinal Chemistry

Employ JTT-552 in medicinal chemistry programs aiming to design URAT1 inhibitors with novel intellectual property. Its benzoxazine scaffold serves as a distinct template for SAR studies, helping to understand structure-activity relationships and potentially identify new binding interactions distinct from those exploited by lesinurad or verinurad [1].

Discontinued Drug Repurposing Studies

Procure JTT-552 for research into the factors leading to Phase II discontinuation of URAT1 inhibitors. By studying its pharmacological properties (e.g., off-target binding, metabolic stability) in comparison to approved agents, researchers can generate hypotheses about the clinical failure of otherwise potent URAT1 inhibitors, contributing to better candidate selection in future drug discovery [1].

Positive Control in Gout Models

Incorporate JTT-552 as a positive control in rodent models of hyperuricemia or gout, leveraging its established URAT1 inhibitory mechanism. While no published in vivo efficacy data exists for JTT-552, its target engagement profile makes it suitable for use as a comparator arm alongside newer URAT1 inhibitors, provided appropriate pilot studies are conducted to establish effective dosing [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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